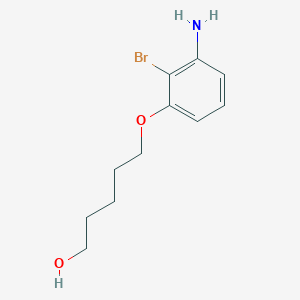
5-(3-Amino-2-bromophenoxy)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Amino-2-bromophenoxy)pentan-1-ol is an organic compound that features both an amino group and a bromine atom attached to a phenoxy ring, along with a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-2-bromophenoxy)pentan-1-ol typically involves the following steps:
Bromination: The starting material, 3-aminophenol, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to yield 3-amino-2-bromophenol.
Etherification: The brominated phenol is then reacted with 1-bromopentane in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Amino-2-bromophenoxy)pentan-1-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as a hydroxyl or amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 5-(3-Amino-2-bromophenoxy)pentanal or 5-(3-Amino-2-bromophenoxy)pentanone.
Reduction: Formation of 5-(3-Aminophenoxy)pentan-1-ol.
Substitution: Formation of 5-(3-Amino-2-hydroxyphenoxy)pentan-1-ol or 5-(3-Amino-2-aminophenoxy)pentan-1-ol.
Scientific Research Applications
5-(3-Amino-2-bromophenoxy)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Amino-2-bromophenoxy)pentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar structural features but lacks the bromine atom and phenoxy ring.
3-Amino-2-bromophenol: Contains the bromine and amino groups on the phenol ring but lacks the pentanol chain.
5-(3-Aminophenoxy)pentan-1-ol: Similar structure but without the bromine atom.
Uniqueness
5-(3-Amino-2-bromophenoxy)pentan-1-ol is unique due to the presence of both the bromine atom and the pentanol chain, which can impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
5-(3-amino-2-bromophenoxy)pentan-1-ol |
InChI |
InChI=1S/C11H16BrNO2/c12-11-9(13)5-4-6-10(11)15-8-3-1-2-7-14/h4-6,14H,1-3,7-8,13H2 |
InChI Key |
KHXUVOQNRYEURG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCCCCO)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)
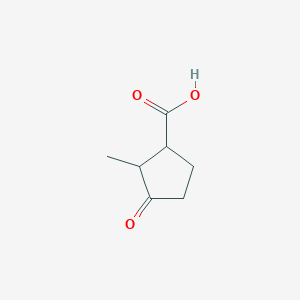
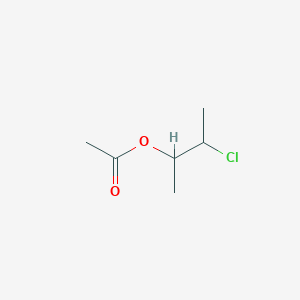

![[3-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B12082446.png)

![[4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate](/img/structure/B12082448.png)

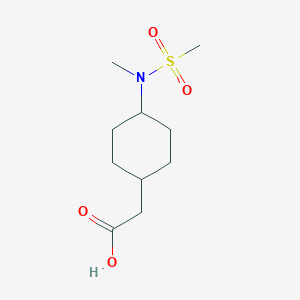
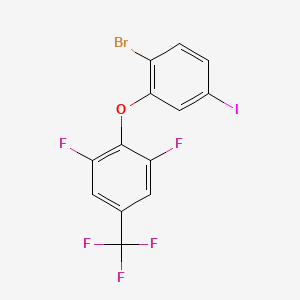
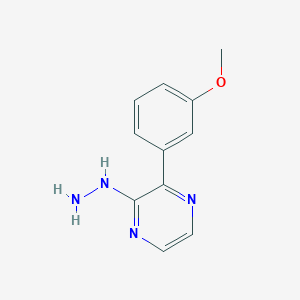
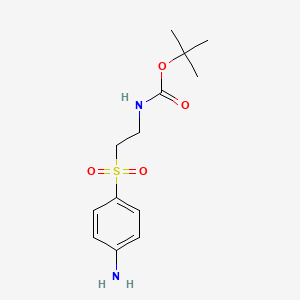
![2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)
![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)
